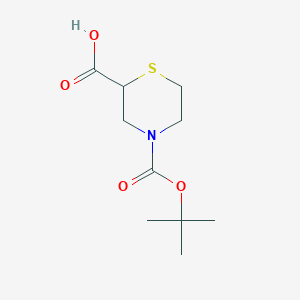

4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid

Description

Properties

IUPAC Name |

4-[(2-methylpropan-2-yl)oxycarbonyl]thiomorpholine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4S/c1-10(2,3)15-9(14)11-4-5-16-7(6-11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJGKMSGPYQNGGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCSC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375266 | |

| Record name | 4-(tert-Butoxycarbonyl)thiomorpholine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134676-67-8 | |

| Record name | 4-(1,1-Dimethylethyl) 2,4-thiomorpholinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134676-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(tert-Butoxycarbonyl)thiomorpholine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 134676-67-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of Thiomorpholine-2-Carboxylic Acid

The thiomorpholine ring is synthesized via cyclization of precursors such as diethanolamine derivatives. A validated approach involves:

-

Chlorination : Diethanolamine reacts with thionyl chloride (SOCl₂) to form bis(2-chloroethyl)amine.

-

Cyclization : The chlorinated intermediate undergoes cyclization with sodium sulfide (Na₂S), yielding thiomorpholine.

-

Carboxylation : Introduction of the carboxylic acid group at the 2-position is achieved via carboxylation agents like CO₂ under basic conditions or potassium cyanide followed by hydrolysis.

Reaction Conditions :

-

Temperature: 80–110°C for chlorination; 25–60°C for cyclization.

-

Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF).

-

Yield: 70–85% after purification by recrystallization or column chromatography.

Boc Protection of the Amine Group

The tert-butoxycarbonyl (Boc) group is introduced to protect the thiomorpholine nitrogen:

-

Reagents : Di-tert-butyl dicarbonate (Boc₂O) or Boc-Cl, with a base (triethylamine or sodium carbonate).

-

Procedure : Thiomorpholine-2-carboxylic acid is dissolved in anhydrous DCM, followed by dropwise addition of Boc₂O and base. The reaction proceeds at 0–25°C for 12–24 hours.

Optimization Insights :

-

Base Selection : Sodium carbonate minimizes side reactions compared to triethylamine in moisture-sensitive conditions.

-

Solvent : Anhydrous DCM ensures Boc group stability.

-

Yield : 90–95% after aqueous workup and solvent evaporation.

Industrial-Scale Production

Continuous Flow Systems

Industrial protocols prioritize efficiency and reproducibility:

-

Automated Reactors : Enable precise control of temperature (±2°C) and reagent stoichiometry.

-

In-line Analytics : HPLC monitors reaction progress, reducing purification steps.

Case Study : A pilot plant achieved 92% yield using a continuous flow system with Boc₂O, resolving scalability challenges associated with batch processing.

Green Chemistry Considerations

-

Solvent Recycling : DCM is recovered via distillation, reducing waste.

-

Catalyst-Free Reactions : Avoid metal catalysts to simplify downstream processing.

Optimization Strategies

Temperature and Stoichiometry

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Boc₂O Equivalents | 1.05–1.10 | Prevents underprotection |

| Reaction Temperature | 0–5°C (initial), 25°C (completion) | Minimizes hydrolysis |

| pH Control | 8–9 (sodium carbonate) | Enhances Boc stability |

Purification Techniques

-

Crystallization : Ethanol/water mixtures yield >99% purity.

-

Chromatography : Reverse-phase HPLC resolves Boc-deprotected impurities.

Comparative Analysis with Related Compounds

Boc-Protected Morpholine vs. Thiomorpholine Derivatives

Piperazine-Based Comparisons

Piperazine derivatives (e.g., N-Boc piperazine) share similar Boc protection steps but lack the carboxylic acid moiety, simplifying synthesis.

Challenges and Solutions

Sulfur Oxidation

Carboxylic Acid Activation

-

Challenge : Competing acylation at the carboxylic acid group.

-

Solution : Temporary protection via methyl esters, removed post-Boc protection.

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The BOC group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are employed to remove the BOC group.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Free amine.

Scientific Research Applications

Organic Synthesis

4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid serves as a crucial building block in the synthesis of complex organic molecules. Its Boc group allows for selective protection of amines, facilitating multi-step synthetic pathways in organic chemistry.

Medicinal Chemistry

The compound is investigated for its potential use in drug development:

- Prodrug Applications : The Boc group can be selectively removed under acidic conditions, releasing the free amine and allowing it to interact with biological targets, which is particularly useful in peptide synthesis and drug formulation.

- Therapeutic Targeting : Research indicates that derivatives of this compound may inhibit specific kinases associated with neurodegenerative diseases, such as LRRK2, which is linked to Parkinson's disease .

Biological Studies

In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions due to its structural properties that facilitate binding and reactivity.

Industrial Applications

This compound is also utilized in the production of specialty chemicals. Its unique structure allows for diverse applications in creating agrochemicals and other industrially relevant materials.

Neurodegenerative Disease Research

Studies have shown that the inhibition of LRRK2 by derivatives of this compound can significantly reduce kinase activity in cellular models, suggesting therapeutic potential for treating Parkinson's disease .

Antiviral Research

Research indicates that fragments derived from this compound have shown promise in optimizing binding to the HIV capsid protein, crucial for viral replication . This highlights its potential role in developing antiviral therapies.

Mechanism of Action

The mechanism of action of 4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid involves its ability to act as a protecting group for amines. The BOC group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine. This property is particularly useful in peptide synthesis and drug development .

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiomorpholine vs. Morpholine Derivatives

Target Compound :

Morpholine Analogs :

- (S)-4-(tert-Butoxycarbonyl)morpholine-2-carboxylic acid (CAS: 868689-63-8): Structure: Morpholine ring (oxygen at position 1). Molecular Formula: C₁₀H₁₇NO₅; MW: 231.25 g/mol. Key Differences: Higher oxygen electronegativity increases polarity but reduces nucleophilicity compared to sulfur. Used in asymmetric synthesis .

- (R)-4-(tert-Butoxycarbonyl)morpholine-2-carboxylic acid (CAS: 884512-77-0):

Comparison Table :

| Compound | CAS | Ring Type | Heteroatom | Molecular Weight | Key Feature |

|---|---|---|---|---|---|

| Target Compound | 134676-67-8 | Thiomorpholine | S | 247.31 | High nucleophilicity |

| (S)-Morpholine analog | 868689-63-8 | Morpholine | O | 231.25 | Enhanced polarity |

| (R)-Morpholine analog | 884512-77-0 | Morpholine | O | 245.27 | Chiral specificity |

Positional Isomers in the Thiomorpholine Series

- 4-(tert-Butoxycarbonyl)thiomorpholine-3-carboxylic acid (CAS: 128453-98-5):

- (R)-4-(tert-Butoxycarbonyl)thiomorpholine-3-carboxylic acid (CAS: 114525-81-4):

Comparison :

Positional isomers exhibit distinct electronic environments, affecting their interaction with enzymes or receptors. The 2-carboxylic acid derivative is more commonly used in linear peptide synthesis, while the 3-isomer may favor cyclic or branched structures.

Variations in Ring Size and Heteroatoms

Pyrrolidine Derivatives

- (2S,4S)-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid (CAS: 96314-29-3):

Piperazine Derivatives

- 4-[4-(tert-Butoxycarbonyl)piperazino]benzoic acid (CAS: 162046-66-4): Structure: Piperazine ring with a benzoic acid group. Molecular Weight: 306.35 g/mol. Applications: Linker in kinase inhibitor scaffolds .

Thiazolidine Derivatives

Comparison Table :

| Compound Type | Example CAS | Ring Size | Key Substituent | Molecular Weight | Biological Activity |

|---|---|---|---|---|---|

| Thiomorpholine | 134676-67-8 | 6-membered | None | 247.31 | Synthetic intermediate |

| Pyrrolidine | 96314-29-3 | 5-membered | Phenyl | 305.35 | Peptidomimetics |

| Piperazine | 162046-66-4 | 6-membered | Benzoic acid | 306.35 | Kinase inhibitor linkers |

| Thiazolidine | 477721-87-2 | 5-membered | 4-Chlorophenyl | 343.83 | Antimicrobial/antitumor |

Substituent Modifications

- 3-((tert-Butoxycarbonyl)amino)-5-(4-chlorophenyl)thiophene-2-carboxylic acid (CAS: 688763-38-4): Structure: Thiophene ring with a Boc-protected amino group and chlorophenyl. Molecular Weight: 353.05 g/mol. Applications: Potential protease inhibitors due to aromatic and halogen interactions .

Comparison : Chlorophenyl and thiophene groups enhance lipophilicity and π-π stacking, making such derivatives more suitable for targeting hydrophobic enzyme pockets compared to the unsubstituted thiomorpholine derivative.

Biological Activity

4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid, also known by its CAS number 134676-67-8, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H17NO5S, with a molecular weight of 247.31 g/mol. The compound features a thiomorpholine ring, which is known for its ability to interact with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C10H17NO5S |

| Molecular Weight | 247.31 g/mol |

| CAS Number | 134676-67-8 |

| Melting Point | Not available |

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in biological systems. Studies suggest that the compound may exhibit antimicrobial , anti-inflammatory , and antioxidant properties.

- Antimicrobial Activity : Preliminary studies indicate that this compound may inhibit the growth of certain bacterial strains, making it a candidate for further investigation as an antimicrobial agent.

- Anti-inflammatory Effects : Research has shown that derivatives of thiomorpholine can modulate inflammatory pathways, potentially reducing inflammation in various models.

- Antioxidant Properties : The presence of the thiol group in the structure may contribute to antioxidant activity, scavenging free radicals and protecting cells from oxidative stress.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

- Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry tested various thiomorpholine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures exhibited significant antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Research : In vitro experiments demonstrated that certain thiomorpholine derivatives could inhibit pro-inflammatory cytokine production in macrophages, suggesting potential therapeutic applications in treating inflammatory diseases .

- Antioxidant Assessment : A comparative analysis showed that compounds containing thiol groups displayed higher antioxidant capacities than their non-thiol counterparts, indicating a possible protective role against oxidative damage .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid with high enantiomeric purity?

- Methodological Answer : The compound can be synthesized via Boc (tert-butoxycarbonyl) protection of the thiomorpholine nitrogen under anhydrous conditions, followed by carboxylation at the 2-position. A typical protocol involves reacting thiomorpholine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with catalytic DMAP. After purification via flash chromatography, the carboxylic acid group is introduced using a carboxylation agent like CO₂ under basic conditions. Enantiomeric purity is achieved using chiral HPLC or recrystallization from ethanol/water mixtures .

Q. Which analytical techniques are most reliable for confirming structural integrity and purity?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR can confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and thiomorpholine ring conformation.

- HPLC : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) evaluates purity (>97% as per industry standards; see ).

- X-ray Crystallography : Resolves stereochemical ambiguities (e.g., thiomorpholine chair vs. boat conformations) and validates hydrogen-bonding patterns (e.g., O–H···O interactions in solid state) .

Advanced Research Questions

Q. How can stability studies be designed to assess the compound’s degradation under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC at intervals (0, 7, 14, 28 days).

- Key Observations : The Boc group is labile under acidic conditions (pH <3), leading to thiomorpholine ring protonation and potential decomposition. Neutral or alkaline conditions (pH 7–9) enhance stability, as shown in structurally related tert-butoxycarbonyl derivatives .

Q. What strategies mitigate contradictions in reported bioactivity data for Boc-protected thiomorpholine derivatives?

- Methodological Answer :

- Standardized Assays : Use validated protocols (e.g., MIC assays for antimicrobial activity) with positive controls (e.g., ampicillin for bacteria).

- Stereochemical Validation : Ensure enantiomeric purity via chiral HPLC, as impurities in stereoisomers can skew bioactivity results (e.g., antimicrobial IC₅₀ values differing by >10-fold between enantiomers) .

- Data Normalization : Cross-reference with structurally analogous compounds (e.g., 3-(tert-butoxycarbonyl)-2-arylthiazolidine-4-carboxylic acids) to identify trends in substituent effects .

Q. How can computational modeling predict the compound’s reactivity in coupling reactions with amino groups?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate activation energies for Boc deprotection under acidic conditions or nucleophilic attack at the carboxyl group.

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes with active-site cysteine residues) to prioritize derivatives for synthesis. Software like AutoDock Vina (see ) can model binding affinities.

- Validation : Compare predicted reactivity with experimental results (e.g., coupling yields using EDC/HOBt vs. DCC/DMAP) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.